molecular formula C12H15ClO3S B1583010 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one CAS No. 207974-06-9

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

Cat. No.: B1583010
CAS No.: 207974-06-9
M. Wt: 274.76 g/mol
InChI Key: XTIUXIMZIKBBSU-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C11H13ClO3S. This compound features a sulfonyl group attached to a chlorophenyl ring and a dimethylbutanone moiety. It is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the sulfonylation of 4-chlorobenzene with a suitable sulfonylating agent, followed by the introduction of the dimethylbutanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorophenyl ring can participate in various aromatic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Bis(4-chlorophenyl) sulfone: This compound also contains a chlorophenyl sulfonyl group but differs in its overall structure and applications.

    4-((4-Chlorophenyl)sulfonyl)benzoic acid: Another related compound with a similar sulfonyl group but attached to a benzoic acid moiety.

Uniqueness: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUXIMZIKBBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337870
Record name 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-06-9
Record name 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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